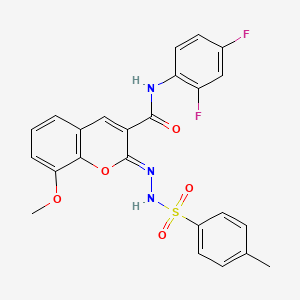
(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H19F2N3O5S and its molecular weight is 499.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromene core with a carboxamide functional group and a tosylhydrazone moiety. Its chemical formula is C18H16F2N2O3S, and it has a molecular weight of approximately 368.39 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those associated with inflammation and cancer progression.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes, including those involved in the inflammatory response and tumor growth.
- Reactive Oxygen Species Modulation : It influences the production of reactive oxygen species (ROS), which play a critical role in cell signaling and apoptosis.
In Vitro Studies
Research has demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : IC50 values have been reported in the range of 10-20 µM against breast cancer cell lines, indicating potent anti-cancer activity.
- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokine production in vitro, suggesting potential for treating inflammatory diseases.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Cytotoxicity |
| A549 (Lung Cancer) | 18 | Cytotoxicity |
| RAW 264.7 (Macrophage) | 12 | Anti-inflammatory |
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability, correlating with increased apoptosis markers.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its anti-inflammatory potential.
Propiedades
IUPAC Name |
(2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O5S/c1-14-6-9-17(10-7-14)35(31,32)29-28-24-18(12-15-4-3-5-21(33-2)22(15)34-24)23(30)27-20-11-8-16(25)13-19(20)26/h3-13,29H,1-2H3,(H,27,30)/b28-24- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDHCSYKOPWREH-COOPMVRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














